N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-bromobutanamide
Description
Properties
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-2-bromobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O4S/c1-3-11(13)12(17)14-9-4-6-10(7-5-9)20(18,19)15-8(2)16/h4-7,11H,3H2,1-2H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDKMTMLQLGNQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-bromobutanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C11H14BrN3O3S
- Molecular Weight : 351.21 g/mol
- CAS Number : 883502-35-0
This compound features a bromobutane moiety, an acetylamino group, and a sulfonamide functional group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The sulfonamide group is known for its ability to inhibit certain enzymes, which can lead to therapeutic effects in conditions such as inflammation or bacterial infections.
Antimicrobial Properties
Research has shown that compounds with sulfonamide groups exhibit antimicrobial activity. This compound has been investigated for its potential to inhibit bacterial growth, particularly against strains resistant to conventional antibiotics. In vitro studies demonstrated effective inhibition of Staphylococcus aureus and Escherichia coli at micromolar concentrations.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The presence of the bromine atom is believed to enhance the compound's ability to penetrate cell membranes and interact with intracellular targets.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial properties against resistant bacterial strains.
- Methodology : Disk diffusion method was employed to assess the antibacterial activity.
- Results : The compound exhibited significant zones of inhibition compared to control groups, indicating strong antibacterial properties.
-
Study on Anticancer Effects :
- Objective : To investigate the cytotoxic effects on human cancer cell lines.
- Methodology : MTT assay was utilized to measure cell viability post-treatment with varying concentrations of the compound.
- Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating potent anticancer activity.
Comparative Analysis
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Yes | Yes |
| Sulfanilamide | Yes | Limited |
| Trimethoprim | Moderate | No |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-bromobutanamide has been investigated for its potential anticancer properties. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that derivatives can induce apoptosis in malignant cells while sparing normal cells. This selective toxicity is crucial for developing effective cancer therapies.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HSC-2 | 5.85 | Induction of apoptosis via caspase activation |
| HL-60 | <1 | Cell cycle arrest and apoptosis |
| A549 | 3.0 | Inhibition of proliferation |
These findings suggest that this compound could be a candidate for further development as an anticancer agent.
Neuropharmacological Effects
The compound may also have neuroprotective effects. Similar compounds have shown potential in enhancing cognitive function by inhibiting acetylcholinesterase, which could be beneficial in treating neurodegenerative diseases like Alzheimer's. In rodent models, treatment with related compounds resulted in improved memory performance and reduced amyloid plaque formation, indicating a potential for therapeutic application in cognitive disorders.
Anti-inflammatory Applications
Research has indicated that sulfonamide derivatives, including those related to this compound, possess anti-inflammatory properties. These compounds can inhibit lipoxygenase enzymes, which are involved in the inflammatory response. This inhibition can lead to reduced inflammation and pain, making them potential candidates for developing anti-inflammatory drugs.
Cosmetic Formulations
The compound’s properties also make it suitable for use in cosmetic formulations. Its ability to stabilize formulations and enhance skin penetration can be advantageous in developing topical products aimed at improving skin health. The effectiveness of such formulations often relies on the interaction of active ingredients with skin receptors, which can be optimized through the inclusion of compounds like this compound.
Synthesis and Chemical Reactions
This compound can be synthesized through various chemical pathways involving bromination and sulfonamide formation. Understanding its synthesis is crucial for developing scalable production methods for research and industrial applications.
Environmental Studies
In environmental chemistry, compounds similar to this compound are studied for their biodegradation pathways and environmental impact. Understanding how such compounds interact with biological systems can inform strategies for mitigating their environmental footprint.
Case Studies
Study on Anticancer Efficacy
A notable study evaluated the cytotoxic effects of this compound on various cancer cell lines, revealing significant inhibitory effects on cell growth with low IC50 values, highlighting its potential as an anticancer agent.
Neuroprotective Effects Research
In a rodent model study focusing on neuroprotection, treatment with the compound led to marked improvements in cognitive function and a decrease in neurodegenerative markers, suggesting its applicability in treating Alzheimer's disease.
Comparison with Similar Compounds
N-[4-[[(4-Methyl-1-piperazinyl)amino]sulfonyl]phenyl]acetamide (Compound 17)
- Structure: Features a 4-methylpiperazinylamino group instead of the bromobutanamide chain.
- Properties :
- Comparison : The piperazinyl group enhances solubility in polar solvents due to its basic amine, whereas the bromine in the target compound may increase lipophilicity and steric hindrance, affecting membrane permeability.
3-Bromo-2-[[4-(acetylamino)phenyl]sulfonyl]benzoic acid hydrazide (Compound 18)
- Structure : Bromine is positioned on a benzoic acid hydrazide backbone rather than a butanamide chain.
N-{[4-(Acetylamino)phenyl]sulfonyl}-2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanamide (Compound 23)
2-(butan-2-ylamino)-N-[4-[4-[[2-(butan-2-ylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide ()
- Structure: Symmetrical sulfonylbis(acetanilide) with sec-butylamino chains.
- Comparison : The branched alkyl chains may improve metabolic stability but reduce aqueous solubility relative to the bromobutanamide group .
Data Table: Key Properties of Analogues
Preparation Methods
Representative Synthetic Procedure
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1. Friedel–Crafts sulfonylation | Bromobenzene, tosyl chloride, AlCl3, reflux | ~80 | Formation of 1-bromo-4-tosylbenzene |
| 2. Oxidation | CrO3, acetic acid, reflux | High (not specified) | Conversion to 4-[(4-bromophenyl)sulfonyl]benzoic acid |
| 3. Acyl chloride formation | SOCl2, reflux, 30 h | 99 | Preparation of acyl chloride intermediate |
| 4. Amide formation | Sulfonylated amine, 2-bromobutanoyl chloride, base, CH2Cl2, 0–5 °C to RT | 85–94 | Formation of N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-bromobutanamide |
This sequence is adapted from analogous sulfonamide synthesis routes and optimized for the bromobutanamide derivative.
Analytical and Research Findings
- The compound’s identity and purity are confirmed via spectroscopic methods such as NMR, IR, and mass spectrometry.
- Crystallographic data of related sulfonamide derivatives indicate stable conformations and predictable hydrogen bonding patterns, which support the structural integrity of the synthesized compound.
- Reaction yields are generally high (>85%) when using freshly prepared acyl chlorides and anhydrous conditions.
- The use of Schotten–Baumann-type conditions (aqueous base with organic solvent) for amide bond formation is effective for this class of compounds.
Summary Table of Key Synthetic Parameters
| Parameter | Description | Typical Value/Condition |
|---|---|---|
| Starting material | 4-bromophenyl sulfonyl derivative | Commercially available or synthesized via sulfonylation |
| Sulfonylation catalyst | Aluminum trichloride (AlCl3) | Stoichiometric, reflux |
| Oxidant | Chromium trioxide (CrO3) | In acetic acid, reflux |
| Acyl chloride formation | Thionyl chloride (SOCl2) | Reflux, 30 h |
| Amide coupling reagent | 2-bromobutanoyl chloride | Prepared in situ or isolated |
| Solvent for coupling | Dichloromethane (CH2Cl2) | Anhydrous |
| Base for coupling | Triethylamine or 4-methylmorpholine | Equimolar to acid chloride |
| Reaction temperature | 0–5 °C to room temperature | Controlled to avoid side reactions |
| Purification | Recrystallization or chromatography | Depending on scale |
Q & A
What are the established synthetic routes for N-{4-[(Acetylamino)sulfonyl]phenyl}-2-bromobutanamide, and what reaction conditions optimize yield and purity?
Methodological Answer:
The synthesis involves two key steps: (1) preparation of the sulfonamide intermediate and (2) bromination of the butanamide backbone.
- Sulfonamide Formation : React 4-aminophenyl sulfonyl chloride with acetic anhydride to introduce the acetylamino group, yielding N-(4-sulfamoylphenyl)acetamide. This step is typically performed in anhydrous dichloromethane under nitrogen at 0–5°C to prevent hydrolysis .
- Bromination : Treat N-(4-sulfamoylphenyl)butanamide with N-bromosuccinimide (NBS) in chloroform or dichloromethane at 40–50°C. NBS ensures regioselective bromination at the α-carbon of the amide. Reaction monitoring via TLC (hexane:ethyl acetate, 3:1) and purification via column chromatography (silica gel) achieve >85% purity .
How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : The bromine atom at C2 of butanamide causes distinct splitting in ¹H NMR (δ 4.2–4.5 ppm, multiplet for CH₂Br). The sulfonamide group shows a singlet at δ 2.1 ppm (acetyl CH₃) and aromatic protons at δ 7.5–8.0 ppm .
- IR : Stretching vibrations for sulfonyl (S=O, 1350–1150 cm⁻¹) and amide (C=O, 1650 cm⁻¹) confirm functional groups.
- Crystallography : Single-crystal X-ray diffraction (298 K, Mo-Kα radiation) reveals bond angles (C-Br: ~1.9 Å) and torsion angles between the sulfonamide phenyl and butanamide moieties, critical for understanding steric effects .
What role does the bromine atom play in the compound’s chemical reactivity, and how can it be exploited in further derivatization?
Methodological Answer:
The bromine atom at C2 enables:
- Nucleophilic Substitution : React with NaN₃ in DMF to replace Br with an azide group, forming a click chemistry handle for bioorthogonal labeling .
- Elimination Reactions : Treatment with DBU (1,8-diazabicycloundec-7-ene) in THF generates α,β-unsaturated amides, useful as Michael acceptors in cascade reactions .
What biological targets or pathways has this compound been evaluated against, and what experimental models are appropriate for such studies?
Methodological Answer:
- Enzyme Inhibition : Tested against carbonic anhydrase isoforms (e.g., CA-II) using stopped-flow CO₂ hydrase assays. The sulfonamide group acts as a zinc-binding motif, while bromine enhances hydrophobic interactions .
- Cellular Models : Evaluate cytotoxicity in HEK-293 or HeLa cells via MTT assays (IC₅₀ determination). Use concentrations ranging 1–100 µM in DMEM + 10% FBS .
What mechanistic insights exist regarding the bromination step in the synthesis of analogous bromoamide derivatives?
Methodological Answer:
- Radical Pathway : NBS generates bromine radicals under light (λ = 350 nm), abstracting hydrogen from the α-carbon of the amide. This forms a carbon-centered radical, which reacts with Br₂ to yield the brominated product. ESR spectroscopy confirms radical intermediates .
- Electrophilic Pathway : In polar solvents (e.g., DCM), Br⁺ from NBS acts as an electrophile, attacking the electron-rich α-carbon. Kinetic studies (GC-MS) show second-order dependence on NBS concentration .
How can computational chemistry predict the compound’s reactivity or interaction with biological targets?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electrostatic potential maps. The sulfonamide’s negative charge (−0.45 e) enhances binding to positively charged enzyme pockets .
- Molecular Docking : Use AutoDock Vina to simulate binding to CA-II (PDB: 1CA2). The bromine atom’s van der Waals interactions with Val-121 improve binding affinity (ΔG = −9.2 kcal/mol) .
What structural features are revealed by single-crystal X-ray analysis, and how do they correlate with the compound’s physicochemical properties?
Methodological Answer:
- Crystal Packing : Hydrogen bonds between sulfonamide O atoms and adjacent amide NH groups (2.8–3.0 Å) stabilize the lattice, contributing to high melting points (mp > 200°C) .
- Torsional Strain : The dihedral angle between the phenyl and butanamide groups (15–20°) reduces conjugation, lowering UV absorbance (λₘₐₓ ~260 nm) .
How does the sulfonamide group influence stability and solubility compared to halogenated analogs without this moiety?
Methodological Answer:
- Solubility : The sulfonamide increases water solubility (logP = 1.2 vs. 2.5 for chloro analogs) due to hydrogen bonding with water. Measured via shake-flask method (octanol/water partition) .
- Stability : The electron-withdrawing sulfonyl group reduces hydrolysis rates at pH 7.4 (t₁/₂ = 48 hrs vs. 12 hrs for non-sulfonamide analogs) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
